molecular formula C12H8Cl2O2 B1445085 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one CAS No. 1247154-81-9

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Cat. No.: B1445085
CAS No.: 1247154-81-9
M. Wt: 255.09 g/mol
InChI Key: LGLPQZHDJQETKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one is an organic compound that features both a dichlorophenyl group and a furan ring. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one typically involves the reaction of 2,6-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Catalysts may also be employed to increase the yield and efficiency of the reaction.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: The corresponding alcohol of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group and furan ring contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
  • 2-(2,6-Dichlorophenyl)-1-(thiophen-2-yl)ethan-1-one
  • 2-(2,6-Dichlorophenyl)-1-(pyridin-2-yl)ethan-1-one

Comparison: 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one is unique due to the presence of both the dichlorophenyl group and the furan ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the furan ring may confer different reactivity and binding characteristics compared to a thiophene or pyridine ring.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-9-3-1-4-10(14)8(9)7-11(15)12-5-2-6-16-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPQZHDJQETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.